Uridine-2-13C

Description

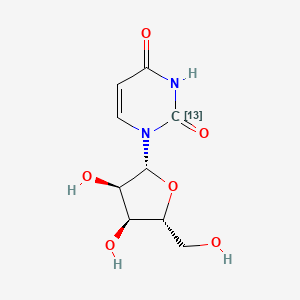

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl](213C)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTQHJPVMGBUCF-RCIQEJBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN([13C](=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Isotopic Labeling in Contemporary Biological Systems Analysis

Isotopic labeling is a cornerstone technique in modern biological and pharmaceutical research, providing unparalleled insights into the behavior of molecules within living systems. musechem.com This method involves the incorporation of stable or radioactive isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H), into molecules to trace their journey and fate. musechem.commdpi.com By replacing a common atom with its heavier, non-radioactive isotope, researchers can distinguish and track labeled molecules from their unlabeled counterparts using highly sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. musechem.com

This ability to follow specific atoms through complex biochemical reactions is fundamental to understanding metabolic pathways, quantifying the flow of metabolites (metabolic flux), and determining the structure and dynamics of biomacromolecules like proteins and nucleic acids. fiveable.mesilantes.com Isotopic labeling allows scientists to move beyond static snapshots of cellular components and instead observe the dynamic processes that govern life. embopress.org

The Foundational Role of Uridine in Nucleotide Metabolism and Macromolecule Synthesis

Uridine (B1682114) is a pyrimidine (B1678525) nucleoside that plays a central and versatile role in numerous critical biological processes. nih.govnih.gov It is a fundamental building block for the synthesis of ribonucleic acid (RNA), a macromolecule essential for gene expression and regulation. nih.gov Beyond its role in creating nucleic acids, uridine is a key player in cellular metabolism. nih.govresearchgate.net

Through its conversion to uridine diphosphate (B83284) glucose (UDP-glucose), uridine is integral to the synthesis of glycogen (B147801), the primary form of glucose storage in animals. nih.govresearchgate.net Furthermore, uridine derivatives are precursors for the biosynthesis of uridine diphosphate sugars (UDP-sugars), which are vital for glycosylation processes—the attachment of sugar chains to proteins and lipids. researchgate.net Uridine metabolism is intricately linked with glucose, lipid, and amino acid homeostasis, and maintaining a stable supply of uridine is essential for normal cellular function. nih.govresearchgate.net Cells can synthesize uridine through a de novo pathway or recycle it through salvage pathways, highlighting its constant demand. nih.govwikipedia.org

The Advantages of Position Specific ¹³c Isotopic Enrichment

While uniformly labeling a molecule with ¹³C (where all carbon atoms are replaced with ¹³C) provides a broad overview of metabolic flux, position-specific or site-specific labeling offers a more targeted and nuanced approach. frontiersin.org By placing a ¹³C atom at a single, known position within a molecule, such as the C2 position of the uracil (B121893) base in Uridine-2-¹³C, researchers can trace the fate of that specific carbon atom through intricate reaction networks.

This precision is particularly advantageous for:

Elucidating Complex Pathways: It allows for the unambiguous tracking of specific metabolic transformations. For example, by following the label from Uridine-2-¹³C into downstream metabolites, scientists can confirm the activity of specific enzymes and pathways involved in nucleotide metabolism. mdpi.comfrontiersin.org

Resolving Ambiguous Fluxes: In complex, branching metabolic networks, different pathways can sometimes produce the same end-product. Position-specific labels can help distinguish between these routes. For instance, the fate of the C2 carbon can help differentiate between the salvage pathway and de novo synthesis of pyrimidines. mdpi.com

Structural and Dynamic Studies via NMR: In NMR spectroscopy, the presence of a ¹³C label at a specific site provides a unique signal that can be monitored. This is invaluable for studying the structure and dynamics of RNA. nih.govoup.commdpi.com Site-specific labels reduce spectral complexity and allow for the focused investigation of a particular residue's environment and movement within a larger RNA molecule. sigmaaldrich.comacs.org

An Overview of Key Research Domains Utilizing Uridine 2 ¹³c

Chemo-Enzymatic Synthesis Routes for Ribonucleoside Triphosphates (rNTPs)

A highly efficient and versatile strategy for producing specifically labeled ribonucleoside triphosphates (rNTPs), including those of uridine, is the chemo-enzymatic approach. This method synergistically combines the precision of chemical synthesis for creating the labeled nucleobase with the high efficiency and specificity of enzymatic reactions for coupling the base to a labeled ribose and subsequent phosphorylation. nih.govnih.govsquarespace.com

Coupling of Specifically ¹³C-Labeled Ribose with ¹³C-Labeled Pyrimidine (B1678525) Nucleobases

The initial and critical step in the chemo-enzymatic synthesis of Uridine-2-¹³C and other specifically labeled pyrimidine nucleotides involves the coupling of a ¹³C-labeled pyrimidine nucleobase with a specifically ¹³C-labeled ribose moiety. nih.govnih.gov This method provides a cost-effective route to producing labeling patterns that are otherwise difficult or impossible to obtain. nih.govsquarespace.com

Researchers have successfully coupled chemically synthesized uracil (B121893), with ¹³C labels at specific positions (such as C2, C4, C5, or C6), with ¹³C-labeled ribose using enzymes from the pentose (B10789219) phosphate (B84403) pathway. nih.govnih.gov This enzymatic coupling can produce uridine with specific labeling patterns, such as [1',5',6-¹³C₃]-uridine, by using the appropriate labeled precursors. nih.govsquarespace.com The flexibility of this approach allows for the creation of various isotopologues by simply changing the labeled starting materials. nih.gov For instance, the synthesis of [6-¹³C]-pyrimidine nucleotides has been demonstrated, which are valuable for studying RNA dynamics. acs.org

Enzymatic Phosphorylation to Uridine Triphosphate (UTP)

Following the successful coupling of the labeled nucleobase and ribose to form the nucleoside, the next stage is a series of enzymatic phosphorylation steps to convert the nucleoside into its biologically active triphosphate form, Uridine Triphosphate (UTP). nih.govsquarespace.com This process typically begins with the phosphorylation of the labeled uridine to Uridine Monophosphate (UMP). squarespace.comsmolecule.com This initial phosphorylation can be carried out by uridine kinase. smolecule.com

Chemical Solid-Phase Synthesis of Oligoribonucleotides Utilizing Uridine-2-¹³C Phosphoramidites

The availability of atom-specifically labeled phosphoramidites, such as those derived from Uridine-2-¹³C, is essential for the site-specific incorporation of isotopic labels into RNA oligonucleotides. This is primarily achieved through automated solid-phase synthesis, a technique that allows for the sequential addition of nucleotide building blocks to a growing RNA chain. researchgate.netwikipedia.org

Incorporation of Site-Specific ¹³C Labels into Target RNA

Solid-phase synthesis using phosphoramidite (B1245037) chemistry is a versatile method for incorporating site-specific isotopic labels into a target RNA sequence. acs.orgresearchgate.net By using a phosphoramidite building block of Uridine-2-¹³C, researchers can precisely place this labeled nucleotide at any desired position within an RNA oligonucleotide. acs.orgmdpi.com This site-specific labeling is crucial for detailed NMR studies, as it helps to reduce spectral complexity and allows for the analysis of specific structural features or dynamic processes. nih.govresearchgate.net

The use of isolated spin systems, created by introducing a single ¹³C label like in Uridine-2-¹³C, is particularly advantageous for certain NMR experiments, such as Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion, which are used to study molecular dynamics on the microsecond to millisecond timescale. acs.org This approach has been successfully used to investigate the functional dynamics of various biologically important RNAs. acs.org

Development of Advanced 2'-Hydroxyl Protecting Groups for Efficient Synthesis of Long RNA Sequences

A significant challenge in the solid-phase synthesis of RNA is the protection of the 2'-hydroxyl group of the ribose sugar. glenresearch.comrsc.org The choice of the 2'-hydroxyl protecting group is critical as it must be stable throughout the synthesis cycles but readily removable at the end without damaging the newly synthesized RNA chain. glenresearch.com Inefficient protection or deprotection can lead to chain cleavage and lower yields, especially for longer RNA sequences. glenresearch.com

Over the years, various protecting groups have been developed to improve the efficiency and reliability of RNA synthesis. Early methods often utilized acid-labile groups like tetrahydropyranyl (THP) or silyl-based groups such as tert-butyldimethylsilyl (TBDMS). glenresearch.com While TBDMS became a widely used protecting group, its removal requires fluoride (B91410) ions, and incomplete removal can be an issue. wikipedia.orgglenresearch.com

More advanced protecting groups have since been introduced to overcome these limitations. The 2'-O-tri-iso-propylsilyloxymethyl (TOM) group is one such example. wikipedia.org Another significant development has been the use of acetal-based protecting groups like 2-cyanoethoxymethyl (CEM). researchgate.net The CEM group offers high coupling efficiency due to minimal steric hindrance and is stable under synthesis conditions, yet it can be cleaved easily to yield the final RNA product. researchgate.net The development of such advanced protecting groups has made the synthesis of long RNA sequences (>60 nucleotides) with high purity and good yields more feasible. researchgate.netacs.org Other notable protecting groups include 2-(4-tolylsulfonyl)ethoxymethyl (TEM) and various 4-nitrogenated benzyloxymethyl groups, each offering different advantages in terms of stability and cleavage conditions. eurofins.comrsc.org

Strategies for Atom-Specific and Nucleotide-Specific Isotopic Enrichment of RNA

The ability to introduce isotopic labels at specific atoms and within specific nucleotides is a powerful strategy for simplifying complex NMR spectra of RNA and for extracting detailed structural and dynamic information. researchgate.netnih.gov This selective labeling approach helps to overcome challenges such as signal degeneracy and unfavorable relaxation properties that are common in NMR studies of large RNA molecules. nih.gov

Several strategies have been developed to achieve atom-specific and nucleotide-specific isotopic enrichment. One common method is the in vitro transcription of RNA using T7 RNA polymerase with a mixture of labeled and unlabeled ribonucleoside triphosphates (rNTPs). mdpi.comnih.gov By controlling the composition of the rNTP pool, it is possible to produce RNA where only specific types of nucleotides (e.g., only uridines) are isotopically labeled. nih.gov

For more precise, atom-specific labeling, a combination of chemical and enzymatic synthesis is often employed to produce the required labeled rNTPs. nih.govoup.com For example, specific ¹³C labels can be introduced into the ribose or the nucleobase of a particular nucleotide type. oup.com These selectively labeled rNTPs are then used in in vitro transcription to generate the target RNA with the desired labeling pattern. oup.com

Selective Enrichment of Pyrimidine Nucleotides with ¹³C

The selective introduction of a ¹³C isotope at specific atomic positions within pyrimidine nucleotides is a powerful strategy for dissecting complex biological systems. capes.gov.br This targeted labeling provides an unparalleled window into the structural and dynamic properties of RNA. nih.gov Chemo-enzymatic approaches have proven highly effective in achieving site-specific ¹³C enrichment. harvard.edu

One prominent method involves the use of genetically modified Escherichia coli strains. For instance, an E. coli mutant lacking succinate (B1194679) and malate (B86768) dehydrogenases (strain DL323), when grown on [3-¹³C]-pyruvate, yields ribonucleotides with highly specific labeling patterns. In this system, pyrimidine C5 is enriched to approximately 100%, while labeling at the C6 position is minimal. nih.gov This contrasts with labeling patterns observed when using [1, 3-¹³C]-glycerol as the carbon source. nih.gov

Chemical synthesis offers another robust route to selectively labeled pyrimidines. For example, the synthesis of (6-¹³C)pyrimidine nucleotides has been described, providing valuable tools for studying RNA dynamics. nih.gov These synthetic routes often capitalize on previously established methods for creating ¹³C-modified RNA phosphoramidites. nih.gov The synthesis of 6-¹³C-modified pyrimidine and 8-¹³C purine (B94841) DNA phosphoramidines allows for their incorporation into target DNA sequences via solid-phase synthesis. nih.gov

The biosynthesis of pyrimidine nucleotides naturally proceeds with the formation of the orotic acid base first, which is then glycosylated with phosphoribosyl pyrophosphate (PRPP). acs.org This pathway can be harnessed to incorporate labeled precursors. For example, labeled orotate (B1227488) can be coupled to PRPP using orotate phosphoribosyl transferase (OPRT) to produce labeled UMP. ru.nl

Table 1: Selective ¹³C Enrichment in Pyrimidine Nucleotides

| Labeling Precursor | Organism/System | Labeled Position in Pyrimidine | Enrichment Level | Reference |

|---|---|---|---|---|

| [3-¹³C]-pyruvate | E. coli DL323 | C5 | ~100% | nih.gov |

| 2-¹³C-glycerol and ¹³C-formate | E. coli K10 1516 | C5 and C6 | ~50% | ru.nl |

| 1,3-¹³C₂-glycerol | E. coli DL323 | C5 | 90% | ru.nl |

Asymmetric ¹³C-Labeling of Ribose and Nucleobase Moieties for Enhanced Spectral Resolution

Asymmetric ¹³C-labeling is a sophisticated strategy designed to simplify NMR spectra and improve the precision of structural and dynamic analyses of RNA. nih.govoup.com By introducing isolated ¹³C labels into either the ribose or the nucleobase, strong magnetic couplings (¹³C-¹³C spin-spin coupling) are eliminated, leading to sharper signals and increased sensitivity. nih.govoup.com

A key approach utilizes chemo-enzymatic synthesis to strategically place ¹³C labels at specific positions. For example, a labeling scheme might involve ¹³C-labeling at the C1' or C2' position of the ribose, coupled with labeling at the C6 position of pyrimidines or the C8 position of purines. oup.com This asymmetric distribution of labels allows for the use of isotopic filter/edit NOESY experiments, which can dramatically reduce spectral crowding and facilitate resonance assignment. oup.comresearchgate.net

For instance, in a study of a 27-nucleotide RNA fragment from the 30S ribosomal subunit, asymmetric labeling demonstrated a significant simplification of the NMR spectra. nih.gov In this work, growing a specific E. coli strain on [3-¹³C]-pyruvate resulted in ribonucleotides with site-specific labeling at C5' (~95%) and C1' (~42%) of the ribose, and at pyrimidine C5 (~100%) with minimal enrichment elsewhere. nih.gov This selective enrichment provides a powerful tool for studying the structure and dynamics of large RNA molecules, which was previously hindered by the complexities of uniformly labeled samples. nih.gov

The benefits of this approach are particularly evident in crowded spectral regions. For example, by labeling the C2' position of adenosine (B11128) and uridine and the C1' position of guanosine (B1672433) and cytosine, chemical shift overlap in the H1' and H2' regions of an HSQC spectrum can be significantly reduced. oup.com This allows for the convenient separation of peaks that would otherwise be unresolvable. oup.com

Table 2: Asymmetric ¹³C-Labeling Schemes and Their Applications

| Labeled Moiety | ¹³C Position(s) | Application | Benefit | Reference |

|---|---|---|---|---|

| Ribose & Base | Ribose C1' or C2'; Pyrimidine C6, Purine C8 | RNA Resonance Assignment | Eliminates ¹³C-¹³C spin-spin coupling, enables filter/edit NOESY | oup.com |

| Ribose & Base | Ribose C5' (~95%), C1' (~42%); Pyrimidine C5 (~100%) | RNA Structure & Dynamics | Increased sensitivity, simplified NMR spectra | nih.gov |

Isotopic Dilution Prevention and Yield Optimization in Labeled Compound Preparation

A primary strategy to combat isotopic dilution is the use of stable isotope dilution (SID) mass spectrometry. researchgate.netnih.gov In this method, a known amount of the stable isotope-labeled analyte is added to the sample before processing. researchgate.net This "spike" serves as an internal standard, allowing for the accurate quantification of the analyte and correction for any losses or interferences that may occur during sample preparation and analysis. researchgate.netitrcweb.org The stable isotope-labeled standard is chemically identical to the endogenous molecule, differing only in mass, which ensures it behaves similarly throughout the extraction and analysis process. nih.gov

In the context of biosynthetic production of labeled nucleotides, optimizing the growth conditions and extraction procedures is critical. For instance, when using microbial systems, the choice of carbon source and the genetic background of the organism can significantly impact the incorporation of the isotopic label and minimize scrambling to other positions. ru.nl Furthermore, the extraction method for intracellular metabolites must be optimized to ensure high recovery. Studies have shown that methods like sonication or solvent extraction can yield significantly better recoveries than homogenization or freeze-thawing for certain metabolites. acs.org

The use of uniformly ¹³C-labeled internal standards, which can be generated by cultivating organisms on ¹³C-labeled substrates, offers a powerful alternative to synthesizing individual labeled compounds. acs.org This approach can bypass synthetic bottlenecks and provide a wide range of labeled standards for comprehensive metabolic analysis. acs.org For accurate quantification using isotope dilution mass spectrometry, it is also important to consider the optimal ratio of the spike to the sample, which can be calculated to minimize measurement uncertainty. rsc.org

Table 3: Strategies for Isotopic Dilution Prevention and Yield Optimization

| Strategy | Description | Key Benefit | Reference |

|---|---|---|---|

| Stable Isotope Dilution (SID) | Addition of a known amount of labeled analyte (spike) as an internal standard. | Allows for accurate quantification and correction for procedural losses and matrix effects. | researchgate.netnih.govitrcweb.org |

| Optimized Biosynthesis | Careful selection of microbial strains and labeled carbon sources. | Maximizes specific label incorporation and minimizes isotopic scrambling. | ru.nl |

| Efficient Extraction Methods | Utilizing methods like sonication or optimized solvent extraction protocols. | Improves the recovery of intracellular labeled metabolites. | acs.org |

| Use of Uniformly Labeled Standards | Generation of a suite of labeled internal standards from organisms grown on ¹³C-substrates. | Bypasses the need for individual chemical syntheses of labeled standards. | acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy in RNA Structural Biology and Dynamics

Site-specific incorporation of a ¹³C label into a uridine nucleotide, such as at the C2 position, creates a unique NMR probe within the RNA molecule. This isolated ¹³C-¹H spin pair circumvents the complexities arising from ¹³C-¹³C scalar couplings that plague uniformly labeled samples, thereby enabling a suite of advanced NMR experiments to probe RNA structure and dynamics with high precision. nih.govnih.govmdpi.com

Probing RNA Conformational Dynamics via Carr-Purcell-Meiboom-Gill (CPMG) Relaxation Dispersion NMR Spectroscopy

CPMG relaxation dispersion NMR is a powerful technique for detecting and characterizing transient, sparsely populated "excited" conformational states that are often invisible to conventional structural methods. ucl.ac.uk The experiment measures the effective transverse relaxation rate (R₂) as a function of a variable pulse frequency, allowing for the quantification of kinetic processes occurring on the microsecond to millisecond timescale. A crucial prerequisite for applying this technique to RNA is the use of an isolated ¹³C spin system to prevent artifacts from ¹³C-¹³C scalar coupling evolution during the experiment. acs.orgfigshare.comresearchgate.net The incorporation of a site-specific label like Uridine-2-13C, or analogous labels like 6-¹³C-uridine, provides such an isolated spin, facilitating clean and accurate measurements of RNA dynamics. acs.orgfigshare.com

By incorporating site-specific ¹³C-pyrimidine labels, researchers have successfully characterized the milli- to microsecond dynamics of several biologically relevant RNA molecules. acs.org For example, this method was used to investigate the dynamics of the HIV-1 transactivation response element (TAR) RNA and the Varkud satellite (VS) stem-loop V motif. acs.orgfigshare.com In another study, a multi-stable RNA capable of folding into a pseudoknot and two different hairpin conformations was investigated using a 2′-O-¹³CH₃ uridine label. nih.govoup.com Analysis of the CPMG dispersion profiles revealed that two of the conformers exchange with an excited state at a rate constant of approximately 500 s⁻¹. researchgate.net These studies showcase the ability of site-specific uridine labeling to provide quantitative data on the exchange rates (kₑₓ) and populations of different conformational states.

Table 1: CPMG Relaxation Dispersion Findings in Labeled RNA This table presents data from studies using site-specific uridine labels to probe RNA dynamics.

| RNA System | Label Used | Dynamic Process | Exchange Rate (kₑₓ) (s⁻¹) | Population of Minor State | Reference |

|---|---|---|---|---|---|

| Multi-stable RNA (Sequence 6) | 2′-O-¹³CH₃-Uridine | Conformer 6' ↔ Excited State | ~500 | Not specified | researchgate.net |

| Multi-stable RNA (Sequence 6) | 2′-O-¹³CH₃-Uridine | Conformer 6''' ↔ Excited State | ~500 | Not specified | researchgate.net |

| preQ₁ Riboswitch Segment | 6-¹³C-Pyrimidine | Terminator ↔ Antiterminator | Not specified | Not specified | acs.orgfigshare.com |

| HIV-1 TAR RNA | 6-¹³C-Uridine | Conformational Exchange | Not specified | Not specified | acs.org |

Bistable RNAs, which can adopt two distinct, stable secondary structures, are excellent models for studying the principles of RNA folding. The refolding kinetics of these molecules can be effectively investigated using CPMG experiments when they are site-specifically labeled. For example, the refolding kinetics of a bistable terminator-antiterminator segment, which is involved in gene regulation controlled by the preQ₁ riboswitch, were successfully investigated using 6-¹³C-pyrimidine labels. acs.orgfigshare.com The ability to introduce a ¹³C label at a single strategic position, such as Uridine-2-¹³C, allows researchers to monitor the local environmental changes that occur as the RNA switches between its two competing folds.

Characterization of Milli- to Microsecond Dynamics

Studying RNA Refolding Kinetics via Longitudinal Exchange ¹³C NMR Spectroscopy

For dynamic processes that are slower than the millisecond timescale, longitudinal exchange spectroscopy (LEX) is a valuable tool. This experiment monitors the transfer of magnetization between two or more exchanging species. The introduction of a ¹³C-methyl label on the 2'-O-position of uridine has proven to be a particularly sensitive reporter for these studies due to its favorable relaxation properties. oup.comnih.gov Using ¹³C LEX NMR, the refolding kinetics of a 20-nucleotide bistable RNA were characterized across a range of temperatures (298 K to 310 K). nih.govoup.com This analysis yielded not only the exchange rates but also the thermodynamic parameters of the refolding process, including the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers and the activation energy (Eₐ) of the transition. nih.govoup.com The same approach was successfully applied to a more stable 32-nucleotide bistable RNA at higher temperatures. nih.govnih.gov

Table 2: Kinetic and Thermodynamic Data from ¹³C Longitudinal Exchange NMR This table summarizes findings from a study on a bistable 20 nt RNA labeled with 2′-O-¹³CH₃-uridine.

| Temperature (K) | Exchange Rate (kₑₓ) (s⁻¹) | Activation Energy (Eₐ) (kJ/mol) | Enthalpy Difference (ΔH°) (kJ/mol) | Entropy Difference (ΔS°) (J/mol·K) | Reference |

|---|---|---|---|---|---|

| 298 | 0.20 | 100 ± 10 | -13 ± 2 | -24 ± 7 | oup.com |

| 303 | 0.52 | 100 ± 10 | -13 ± 2 | -24 ± 7 | oup.com |

| 308 | 1.15 | 100 ± 10 | -13 ± 2 | -24 ± 7 | oup.com |

| 310 | 1.63 | 100 ± 10 | -13 ± 2 | -24 ± 7 | oup.com |

Overcoming Chemical Shift Dispersion and Signal Degeneracy in Large RNA Molecules

One of the most significant hurdles in the NMR study of large RNAs (>30 nucleotides) is severe spectral crowding. nih.govplos.orgnih.gov The four standard nucleotides have similar chemical structures, causing their NMR signals to resonate in very narrow frequency ranges. This leads to extensive overlap (degeneracy), making it impossible to assign signals to specific atoms or to resolve distinct structural states.

Site-specific labeling with an isotope like this compound provides an elegant solution to this problem. nih.govnih.gov By introducing a ¹³C atom at a single, specific position within each uridine residue (or a subset thereof), a unique and well-resolved signal is generated in a ¹H-¹³C correlation spectrum (HSQC). This signal acts as a clear spectroscopic beacon, free from the overlap that plagues other regions of the spectrum. For instance, studies using a 2′-O-¹³CH₃ uridine label demonstrated that two competing folds of a bistable RNA, which were indistinguishable in the crowded ¹H NMR spectrum, gave rise to two well-resolved peaks in the ¹H,¹³C-HSQC spectrum. oup.comnih.gov This allows for the unambiguous detection and quantification of different conformations that would otherwise be hidden. nih.gov

Integration of Isotopic Filter/Edit Nuclear Overhauser Effect Spectroscopy (NOESY) for Enhanced Resonance Assignment

The assignment of all proton resonances in an RNA molecule is the first and often most difficult step in an NMR-based structure determination. The traditional method relies on Nuclear Overhauser Effect Spectroscopy (NOESY), which detects protons that are close in space. However, in a standard NOESY spectrum of an RNA molecule, the sheer number of correlations results in overwhelming complexity and ambiguity. nih.gov

Isotopic labeling allows for the use of powerful filter/edit NOESY techniques to dramatically simplify these spectra. nih.govnih.govresearchgate.net In this strategy, one might synthesize an RNA where only the uridine residues are ¹³C-labeled (e.g., at the C2 position). By applying specific radiofrequency pulses that act only on protons attached to ¹³C, the NOESY experiment can be "filtered" to show only correlations from unlabeled protons to the labeled uridine protons, or "edited" to show only correlations between the labeled uridine protons themselves. nih.govcapes.gov.br This approach drastically reduces spectral crowding and provides an unambiguous starting point for resonance assignment. A novel strategy combining asymmetric ¹³C-labeling with filter/edit NOESY allowed for the rapid assignment of a 27-nucleotide RNA using only a few 2D NMR experiments, a task that would be immensely challenging with conventional methods. nih.gov This highlights how strategic labeling, such as with this compound, can make previously intractable RNA systems amenable to detailed structural analysis.

Applications in Characterizing Biologically Relevant RNA Motifs

The specific incorporation of Uridine-2-¹³C into RNA molecules has been instrumental in elucidating the structure and dynamics of complex and biologically significant RNA motifs, such as the HIV-1 Trans-activation response element (TAR) RNA and the Varkud satellite (VS) ribozyme stem-loop V.

The HIV-1 TAR RNA is a critical element for viral replication, making it a key target for drug design. rcsb.org NMR studies utilizing ¹³C-labeled ribonucleotides, including those derived from Uridine-2-¹³C, have been essential for determining the solution structures of both the free TAR RNA and its complexes with ligands like the Tat protein or small molecules. scispace.comresearchgate.netoup.com The introduction of the ¹³C label at specific positions, such as the C2 of uridine, helps to resolve spectral overlap, which is a common challenge in the NMR analysis of large RNA molecules. mdpi.comnih.gov This specific labeling allows for the application of advanced NMR techniques like heteronuclear single quantum coherence (HSQC) and three-dimensional experiments that correlate the protons with their directly attached carbons, providing crucial distance and dihedral angle restraints for high-resolution structure determination. oup.comspringernature.com These studies have revealed novel conformations of the trinucleotide bulge in free TAR RNA and detailed the structural rearrangements that occur upon ligand binding. oup.com

Similarly, the Varkud satellite (VS) ribozyme, a self-cleaving RNA enzyme found in Neurospora, contains functionally important structural motifs. acs.orgspringernature.com NMR studies on domains of the VS ribozyme, such as stem-loop V, have benefited from isotopic labeling to understand its structure and the role of metal ions in its catalytic activity. researchgate.netoup.com The A730 loop within the VS ribozyme is crucial for the formation of the active site, and ¹³C NMR has been used to determine the pKa values of key adenine (B156593) residues within this loop, providing insights into the catalytic mechanism. oup.com The ability to specifically introduce ¹³C labels into uridine residues within these complex RNA structures provides a powerful handle for probing local conformation and dynamics, which are often essential for their biological function. nih.gov

Mass Spectrometry (MS) for Isotopic Tracing and Metabolite Identification

Mass spectrometry is a highly sensitive analytical technique that can precisely measure the mass-to-charge ratio of ionized molecules. The incorporation of stable isotopes like ¹³C from Uridine-2-¹³C into biomolecules allows for their differentiation from their unlabeled counterparts, enabling powerful applications in isotopic tracing and metabolite identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Protein-Bound Amino Acid ¹³C-Patterns

Metabolic flux analysis using ¹³C-labeled substrates is a powerful technique to quantify intracellular metabolic pathway activities. nih.gov When cells are cultured with a ¹³C-labeled nutrient source, the label is incorporated into various downstream metabolites, including amino acids that are subsequently used for protein synthesis. GC-MS is a robust method for analyzing the ¹³C labeling patterns in proteinogenic amino acids. shimadzu.com After hydrolysis of cellular proteins, the constituent amino acids can be derivatized to make them volatile and then separated by gas chromatography and detected by mass spectrometry. mdpi.com The mass spectra of the amino acid derivatives reveal the distribution of ¹³C isotopes, providing information on the metabolic pathways that were active in the cells. nih.gov For instance, feeding cells a substrate like [1-¹³C]glucose leads to distinct labeling patterns in pyruvate (B1213749) and, consequently, in alanine, depending on whether the glucose was metabolized through glycolysis or the pentose phosphate pathway. shimadzu.com This approach, while often focused on amino acids, provides a systemic view of cellular metabolism.

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for Sensitive Quantification of ¹³C-Enriched Nucleic Acids and Metabolites

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying the incorporation of ¹³C into nucleic acids and other metabolites. asm.orgnih.govnih.govresearchgate.net This technique is particularly valuable for stable isotope probing (SIP) experiments, where it can be used to trace the flow of ¹³C from a labeled substrate into the DNA and RNA of microorganisms within a complex community. nih.gov The method involves the hydrolysis of nucleic acids into their constituent nucleobases (adenine, guanine, cytosine, thymine, and uracil), which are then separated by ultrahigh-performance liquid chromatography (UHPLC) and detected by tandem mass spectrometry. asm.orgnih.gov This approach can detect ¹³C enrichment in samples containing only a few nanograms of nucleic acids, with a sensitivity that can discern as low as 1.5 atom% ¹³C above natural abundance. asm.orgnih.govnih.govresearchgate.net LC-MS/MS is also extensively used in metabolic flux analysis to track the fate of ¹³C from labeled precursors like glucose or glutamine into a wide range of polar metabolites, providing insights into the activity of pathways such as pyrimidine synthesis. nih.gov

High-Resolution Mass Spectrometry for Resolving and Quantifying Multivariate Mass Isotopomer Distributions (MMIDs)

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), provides the accuracy needed to resolve and quantify the complex patterns of isotopic labeling in metabolites, known as multivariate mass isotopomer distributions (MMIDs). creative-proteomics.com In stable isotope tracing experiments, a single metabolite can exist as multiple isotopologues, each with a different number of incorporated ¹³C atoms. HRMS can distinguish these isotopologues based on their precise mass. mdpi.comresearchgate.net This capability is crucial for untargeted metabolomics workflows that aim to globally explore metabolic pathway activities. frontiersin.org Software tools have been developed to process HRMS data and identify all the isotopologues of a given metabolite, allowing for the correction of natural ¹³C abundance and the accurate quantification of label incorporation. mdpi.com This detailed information on MMIDs is essential for sophisticated metabolic flux analysis models that aim to provide a quantitative map of cellular metabolism. plos.org

Detection of ¹³C Enrichment in Nucleobases (Uracil, Cytosine)

The incorporation of the ¹³C label from Uridine-2-¹³C into the pyrimidine nucleobases, uracil and cytosine, can be readily detected and quantified using mass spectrometry. In E. coli, for example, exogenously supplied [2-¹³C]uracil can be incorporated into tRNA, resulting in enrichment in both uracil and cytosine, as uracil can be a precursor for cytosine biosynthesis. scispace.com The extent of ¹³C enrichment in these nucleobases can be determined by hydrolyzing the RNA, separating the bases using techniques like high-performance liquid chromatography (HPLC), and analyzing them by mass spectrometry. scispace.com Furthermore, advanced LC-MS/MS methods can sensitively quantify the ¹³C enrichment in all five nucleobases, including uracil and cytosine, from very small amounts of nucleic acids. asm.orgnih.gov This is particularly useful in studies of metabolic flux, where the incorporation of ¹³C from labeled glucose or other precursors into the ribose and base moieties of nucleotides like UTP can be tracked to understand pathways like the pentose phosphate pathway and nucleotide synthesis. mdpi.comnih.gov

Principles and Methodologies of 13C-Metabolic Flux Analysis (13C-MFA) with this compound

13C-MFA is a powerful technique used to quantify the rates of metabolic reactions, or fluxes, within a biological system. nih.govd-nb.info By introducing a substrate labeled with the stable isotope carbon-13 (13C), such as this compound, researchers can trace the path of the labeled carbon atoms as they are incorporated into various downstream metabolites. osti.gov The distribution of these isotopes in the metabolites provides a wealth of information about the activity of different metabolic pathways. nih.govosti.gov

Inferring In Vivo Metabolic Reaction Rates (Fluxes)

The core principle of 13C-MFA is to infer in vivo metabolic reaction rates by tracking the rearrangement of carbon atoms from a labeled substrate throughout a metabolic network. biorxiv.org When this compound is introduced into a cellular system, the 13C label at the second carbon position of the uridine molecule is transferred to other molecules through a series of enzymatic reactions. By measuring the isotopic enrichment in downstream metabolites, a mathematical model of the metabolic network can be used to calculate the fluxes through the various pathways. biorxiv.org This approach allows for the quantification of pathway activity under specific conditions, providing insights into cellular regulation and function. biorxiv.org

Design of Optimal Tracer Experiments for Flux Resolution

The success of a 13C-MFA experiment is highly dependent on the design of the tracer experiment, particularly the choice of the isotopic tracer. nih.gov The selection of this compound as a tracer is strategic for studies focused on nucleotide metabolism. The specific labeling pattern of the tracer influences the sensitivity of the measurements to changes in metabolic fluxes. nih.gov Optimal experimental design aims to maximize the information obtained from the labeling data, allowing for the precise determination of as many fluxes as possible. frontiersin.org This involves considering the specific metabolic network of interest and selecting a tracer or combination of tracers that will produce distinct labeling patterns for different metabolic routes. nih.gov

Measurement of Mass Isotopomer Distributions (MIDs) from Labeled Metabolites

A key step in 13C-MFA is the measurement of mass isotopomer distributions (MIDs) in metabolites. plos.orgplos.org Mass isotopomers are molecules that differ in the number of 13C atoms they contain. nih.gov Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are used to separate and detect these isotopomers. nih.gov The resulting data, the MID, represents the fractional abundance of each mass isotopomer for a given metabolite. nih.gov This distribution is a direct consequence of the metabolic pathways that were active in the cell and is the primary data used for flux calculations in 13C-MFA. uc.pt

Tracing Nucleotide Metabolism Pathways

This compound is particularly useful for tracing the intricate pathways of nucleotide metabolism. Nucleotides can be synthesized through two main routes: the de novo synthesis pathway, which builds nucleotides from simple precursors, and the salvage pathway, which recycles pre-existing nucleobases and nucleosides. creative-proteomics.com The relative contribution of these two pathways can vary depending on the cell type and its metabolic state. creative-proteomics.com

Elucidation of De Novo Pyrimidine Synthesis Pathways and Regulatory Mechanisms

The de novo synthesis of pyrimidines is a fundamental process for cell growth and proliferation. creative-proteomics.com By supplying this compound, researchers can trace the flow of carbon into newly synthesized pyrimidine nucleotides. For instance, studies have used stable isotope tracing to measure the activity of key enzymes in this pathway, such as carbamoyl-phosphate synthetase 2, aspartate transcarbamylase, and dihydroorotase (CAD). nih.gov The incorporation of the 13C label into intermediates like dihydroorotate (B8406146) provides a direct measure of the de novo synthesis rate. nih.gov This allows for the investigation of regulatory mechanisms, such as allosteric inhibition of CAD by UTP, which can be observed by a decrease in the labeling of dihydroorotate upon uridine supplementation. nih.gov

Dynamics of Uridine and Uridine Triphosphate (UTP) Interconversion

The metabolic fate of uridine within the cell is intricately linked to the dynamic equilibrium between its catabolic and anabolic pathways, centrally involving its conversion to Uridine Triphosphate (UTP). The primary route for intracellular utilization of exogenous uridine is the pyrimidine salvage pathway. In this pathway, uridine is phosphorylated by uridine-cytidine kinase 2 (UCK2) to yield uridine monophosphate (UMP). nih.gov Subsequently, UMP is further phosphorylated by nucleoside monophosphate kinases to produce uridine diphosphate (B83284) (UDP), which is then converted to UTP by nucleoside diphosphate kinases. nih.gov This series of phosphorylation events transforms the imported nucleoside into a high-energy nucleotide essential for various biosynthetic processes.

The interconversion is not unidirectional. Uridine phosphorylase (UPase) enzymes, such as UPP1 and UPP2, catalyze the reversible phosphorolytic cleavage of uridine into uracil and ribose-1-phosphate (B8699412) (R1P). biorxiv.orgatlasgeneticsoncology.org The direction of this reaction is highly dependent on the cell's metabolic state; under conditions of low glucose, the catabolic direction is favored to release the ribose moiety for energy production. biorxiv.org Furthermore, UTP itself is a substrate for interconversion. For instance, CTP synthetase (CTPS) catalyzes the ATP-dependent amination of UTP to generate Cytidine (B196190) Triphosphate (CTP), a critical component for RNA and phospholipid synthesis. researchgate.net The metabolism and interconversion of these extracellular nucleotides can add layers of complexity to signaling pathways, as ectonucleoside kinases and diphosphohydrolases can modulate the relative concentrations of UTP and UDP in the extracellular space. nih.gov

Interplay between Ribonucleotide and Deoxyribonucleotide Biosynthesis

The synthesis of deoxyribonucleotides (dNTPs), the building blocks of DNA, is fundamentally dependent on the pre-existing pool of ribonucleotides (NTPs). Deoxyribonucleotides are not synthesized de novo but are instead produced through the reduction of their corresponding ribonucleotide precursors. nih.govwikipedia.org This critical conversion step highlights the direct interplay between RNA and DNA precursor pools.

The key enzyme governing this process is ribonucleotide reductase (RNR), which catalyzes the reduction of the 2'-hydroxyl group on the ribose sugar of ribonucleoside diphosphates (NDPs) to form deoxyribonucleoside diphosphates (dNDPs). wikipedia.orgbiologists.com Specifically for the pyrimidine pathway, UDP, derived from the phosphorylation of uridine, is a substrate for RNR, which converts it to deoxyuridine diphosphate (dUDP). biologists.com

The resulting dUDP is then phosphorylated to deoxyuridine triphosphate (dUTP). However, dUTP is not directly incorporated into DNA. Instead, it is typically hydrolyzed by dUTPase to deoxyuridine monophosphate (dUMP). biologists.com This dUMP molecule serves as the substrate for thymidylate synthase (TS), which methylates it to produce deoxythymidine monophosphate (dTMP), the direct precursor for deoxythymidine triphosphate (dTTP). biologists.com This multi-step process, originating from uridine-derived ribonucleotides, ensures the timely and regulated supply of the specific deoxyribonucleotides required for DNA replication and repair. The regulation of RNR activity is itself a sophisticated mechanism, ensuring that dNTP synthesis is coordinated with the cell cycle and the rate of DNA synthesis. embopress.org

Investigation of Carbon Flow in Central Carbon Metabolism

Isotopically labeled compounds such as this compound are invaluable tools for tracing the flow of carbon atoms through interconnected metabolic networks. By introducing a labeled substrate and analyzing the distribution of the isotope in downstream metabolites, researchers can elucidate the activity of specific pathways. plos.orgnih.gov Using this compound or fully labeled uridine allows for the precise tracking of the ribose and/or uracil moieties as they are catabolized and integrated into central carbon metabolism.

Contributions of Uridine-Derived Ribose to Glycolysis and the Pentose Phosphate Pathway (PPP)

Recent research has demonstrated that the ribose component of uridine can be salvaged to fuel central carbon metabolism, particularly under conditions of glucose limitation. biorxiv.orgnih.gov This process, termed "uridinolysis," begins with the cleavage of uridine by uridine phosphorylase (UPP1/2) to yield uracil and ribose-1-phosphate (R1P). biorxiv.orgnews-medical.net

The resulting R1P is then isomerized and enters the non-oxidative branch of the Pentose Phosphate Pathway (PPP). nih.govresearchgate.net Within the non-oxidative PPP, R1P is converted into key glycolytic and PPP intermediates, namely fructose-6-phosphate (B1210287) (F6P) and glyceraldehyde-3-phosphate (G3P). biorxiv.orgresearchgate.net These intermediates can then be shunted into the glycolytic pathway to generate pyruvate and lactate (B86563), or they can be used within the PPP for nucleotide synthesis and redox balance. biorxiv.org Studies using [1′,2′,3′,4′,5′-13C5]uridine have confirmed this pathway by showing significant 13C label incorporation into intracellular intermediates of both the PPP (e.g., ribose-phosphate, sedoheptulose-7-P) and glycolysis (e.g., fructose-6-P, glyceraldehyde-3-P, lactate). biorxiv.org

Uridine as an Alternative Carbon and Energy Source

The ability of cells to catabolize uridine and shuttle its ribose-derived carbons into glycolysis, the PPP, and the TCA cycle underscores its role as a viable alternative fuel. biorxiv.orgnews-medical.net In environments where glucose is scarce, certain cells can harness uridine to support fundamental processes such as ATP production, biosynthesis, and redox homeostasis. nih.govresearchgate.net

Studies have shown that for some cancer cell lines, the capacity for uridine catabolism is not just a supplemental pathway but is critical for survival and proliferation in glucose-deprived conditions. researchgate.net The expression of uridine phosphorylase (UPP1), the gateway enzyme for this pathway, is strongly correlated with the ability to utilize uridine as a fuel. atlasgeneticsoncology.orgresearchgate.net This metabolic flexibility, where cells can switch from glucose to uridine as a primary carbon source, highlights a significant adaptation mechanism. news-medical.netnih.gov The energy and biosynthetic precursors derived from uridine catabolism can sustain cell growth and function, demonstrating that this nucleoside is more than just a building block for nucleic acids. biorxiv.orgnih.gov

Elucidating Glycogen (B147801) Synthesis Dynamics

Uridine plays an indispensable role in the synthesis of glycogen, the primary storage form of glucose in animal cells. The direct precursor for the polymerization of glucose into glycogen is not glucose itself, but an activated form known as uridine diphosphate glucose (UDP-glucose or UDPG). nih.govfrontiersin.org This molecule is formed in a reaction catalyzed by UDP-glucose pyrophosphorylase, which combines UTP and glucose-1-phosphate. Glycogen synthase then transfers the glucose moiety from UDP-glucose to a growing glycogen chain. physiology.org

Given this central role, isotopically labeled uridine or its precursors are powerful tools for elucidating the dynamics of glycogen synthesis (glycogenesis). By supplying cells with 13C-labeled glucose, which is then converted to labeled UDP-glucose, researchers can directly measure the rate of new glycogen formation. biologists.com Techniques like 13C Magnetic Resonance Spectroscopy (MRS) can non-invasively monitor the real-time incorporation of the 13C label into the glycogen polymer. frontiersin.org This allows for a dynamic assessment of glycogenesis in response to various stimuli, such as hormones like insulin (B600854) and glucagon. frontiersin.org Tracking the flow of labeled carbon from a precursor like uridine through UTP and into UDP-glucose provides a quantitative measure of the flux through this critical anabolic pathway. biologists.com

Tracing Uridine Diphosphate Glucose (UDP-Glucose) Formation

Uridine diphosphate glucose (UDP-glucose) is a critical intermediate in carbohydrate metabolism, acting as a high-energy glucose donor for the synthesis of glycogen and other complex carbohydrates. ontosight.ai The formation of UDP-glucose involves the reaction of glucose-1-phosphate with uridine triphosphate (UTP). wikipedia.orgfrontiersin.org

By introducing this compound into a biological system, researchers can trace the labeled carbon as it is incorporated into the uridine moiety of UTP and subsequently into UDP-glucose. This allows for the quantification of the rate of UDP-glucose synthesis and provides a clearer picture of the dynamics of this key metabolic hub. frontiersin.org For instance, studies have utilized 13C-labeled glucose to monitor the formation of hepatic UDP-glucose isotopomers, which can be analyzed from urinary glucuronide, offering a non-invasive way to assess liver metabolism. nih.gov

The synthesis of UDP-glucose is a pivotal step connecting glucose metabolism with various anabolic pathways. The enzyme UDP-glucose pyrophosphorylase (UGPase) catalyzes the reversible reaction between UTP and glucose-1-phosphate to form UDP-glucose and pyrophosphate. frontiersin.org

Key Intermediates in UDP-Glucose Formation

| Metabolite | Role in the Pathway |

|---|---|

| Uridine | Precursor for UTP synthesis. nih.gov |

| Uridine Triphosphate (UTP) | Reacts with glucose-1-phosphate to form UDP-glucose. wikipedia.orgfrontiersin.org |

| Glucose-1-Phosphate | The glucose donor for UDP-glucose synthesis. frontiersin.org |

| UDP-Glucose | An activated form of glucose used in various biosynthetic reactions. ontosight.ai |

Mechanisms of 13C Incorporation into Glycogen from Labeled Precursors

Glycogen, the primary storage form of glucose in animals, is synthesized from UDP-glucose. frontiersin.org When this compound is used, the label is transferred to UDP-glucose and subsequently incorporated into the growing glycogen chain. This allows for the direct measurement of glycogen synthesis rates and the elucidation of the pathways contributing to its formation.

Studies using 13C-labeled glucose have demonstrated that glycogen synthesis can occur through both direct and indirect pathways. nih.gov The direct pathway involves the direct conversion of plasma glucose to glucose-6-phosphate and then to UDP-glucose for glycogen synthesis. frontiersin.org The indirect pathway involves the initial breakdown of glucose into smaller molecules (like lactate and alanine) which are then used to synthesize glucose-6-phosphate via gluconeogenesis before being incorporated into glycogen. nih.gov The use of specifically labeled precursors like this compound can help to dissect the relative contributions of these pathways.

The incorporation of phosphate into glycogen is another area of active research. Recent studies have shown that glycogen synthase can catalyze the transfer of glucose-phosphate, with glucose-1,2-cyclic phosphate proposed as a potential intermediate formed from the breakdown of UDP-glucose. pnas.org

Analysis of the Hexosamine Biosynthetic Pathway (HBP) and O-GlcNAcylation

The hexosamine biosynthetic pathway (HBP) is a crucial metabolic route that utilizes glucose, glutamine, acetyl-CoA, and UTP to produce UDP-N-acetylglucosamine (UDP-GlcNAc). frontiersin.orgnih.gov UDP-GlcNAc is the donor substrate for O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins. e-dmj.orgresearchgate.net

Tracing UDP-GlcNAc and UDP-GalNAc Synthesis from 13C-Labeled Glucose and Uridine

The synthesis of UDP-GlcNAc begins with the conversion of fructose-6-phosphate (derived from glucose) and glutamine to glucosamine-6-phosphate. researchgate.net Subsequent enzymatic reactions lead to the formation of UDP-GlcNAc, which can then be epimerized to UDP-N-acetylgalactosamine (UDP-GalNAc). frontiersin.org

The use of this compound, in conjunction with 13C-labeled glucose, provides a powerful method to trace the flux through the HBP. The labeled uridine is incorporated into UTP, which then donates its uridine monophosphate moiety to form UDP-GlcNAc. By analyzing the isotopic enrichment in UDP-GlcNAc and its downstream products, researchers can quantify the activity of the HBP under various physiological and pathological conditions. frontiersin.orgahajournals.org

Key Steps in the Hexosamine Biosynthetic Pathway

| Step | Enzyme | Substrates | Product |

|---|---|---|---|

| 1 | Glutamine:fructose-6-phosphate amidotransferase (GFAT) | Fructose-6-phosphate, Glutamine | Glucosamine-6-phosphate |

| 2 | Glucosamine-phosphate N-acetyltransferase (GNPNAT1) | Glucosamine-6-phosphate, Acetyl-CoA | N-acetylglucosamine-6-phosphate |

| 3 | Phosphoacetylglucosamine mutase (PGM3) | N-acetylglucosamine-6-phosphate | N-acetylglucosamine-1-phosphate |

| 4 | UDP-N-acetylglucosamine pyrophosphorylase (UAP1) | N-acetylglucosamine-1-phosphate, UTP | UDP-N-acetylglucosamine (UDP-GlcNAc) |

Understanding Protein Modification via O-GlcNAcylation through this compound Labeling

O-GlcNAcylation is a reversible modification where a single N-acetylglucosamine (GlcNAc) molecule is attached to serine or threonine residues of proteins. plos.org This process is catalyzed by O-GlcNAc transferase (OGT), which uses UDP-GlcNAc as the sugar donor. pnas.org O-GlcNAcylation plays a regulatory role in a wide array of cellular processes, including transcription, signal transduction, and cell survival. e-dmj.orgspandidos-publications.com

By tracing the 13C label from this compound into the UDP-GlcNAc pool, and subsequently onto O-GlcNAc modified proteins, scientists can study the dynamics of this important post-translational modification. This approach allows for the identification of novel O-GlcNAcylated proteins and the investigation of how O-GlcNAcylation levels change in response to various stimuli. Recent advancements have even identified O-GlcNAcylation on tyrosine residues, expanding the scope of this modification. pnas.org

Exploration of Other Uridine-Associated Metabolic Processes (e.g., Phospholipid Biosynthesis via UTP)

Uridine metabolism extends beyond carbohydrate and amino sugar synthesis. UTP is also a precursor for the synthesis of cytidine triphosphate (CTP), which is essential for the biosynthesis of phospholipids, the primary components of cellular membranes. frontiersin.orgresearchgate.net Uridine serves as a precursor for cytidine-5′-diphosphocholine (CDP-choline), a rate-limiting intermediate in the synthesis of phosphatidylcholine. frontiersin.org

Studies have shown that uridine supplementation can stimulate the synthesis of membrane phospholipids, which can be protective against certain drug-induced side effects like fatty liver. frontiersin.orgresearchgate.net By using this compound, researchers can trace the flow of the labeled carbon into the pyrimidine ring of CTP and subsequently into phospholipids. This allows for the investigation of the intricate connections between uridine metabolism, nucleotide synthesis, and lipid homeostasis. nih.govnih.gov

Computational and Systems Biology Integration with Uridine 2 13c Data

Data Integration, Statistical Analysis, and Validation of Isotopic Data

The quality of metabolic flux maps derived from Uridine-2-13C data is highly dependent on the precision and accuracy of the input data and the rigor of the statistical analysis used for model fitting and validation.

All experimental measurements are subject to error, and it is crucial to account for this in 13C-MFA. d-nb.info Measurement errors in mass spectrometry data can be influenced by various factors, and typical standard deviations assumed for weighting in the sum of squared residuals (SSR) calculation are 0.004 mol% for GC-MS and 0.01 mol% for LC-MS data. d-nb.info

Strategies to enhance the precision and accuracy of flux estimates include:

Parallel Labeling Experiments: Using multiple, distinct isotopic tracers in parallel experiments can provide complementary labeling information, leading to more tightly constrained flux estimates. biorxiv.org For example, a this compound experiment could be run in parallel with a [U-13C]-glucose experiment to simultaneously probe pyrimidine (B1678525) salvage and central carbon metabolism.

Statistical Analysis of Goodness-of-Fit: A chi-squared (χ²) statistical test is used to assess how well the optimal flux solution fits the experimental data. A poor fit may indicate an incomplete or incorrect metabolic network model, or inaccurate assumptions about measurement errors. mdpi.com

Confidence Intervals: Calculating confidence intervals for each estimated flux is essential for understanding the precision of the estimate. Methods like profile likelihood analysis provide a robust way to determine these intervals. nih.gov

Validation-Based Model Selection: To avoid overfitting or underfitting the data, model selection can be based on independent validation data sets. This approach has been shown to be more robust, especially when the true magnitude of measurement errors is uncertain. plos.org

The raw output from mass spectrometry in a 13C tracing experiment is the mass isotopologue distribution (MID) for each measured metabolite. An MID represents the relative abundance of each isotopologue (i.e., molecules of the same compound that differ only in their isotopic composition). embopress.org For a metabolite with n carbon atoms, there will be n+1 possible isotopologues, from M+0 (all 12C) to M+n (all 13C).

MIDs are typically visualized as stacked or interleaved bar charts, showing the fractional abundance of each isotopologue. embopress.org These visualizations are powerful for qualitatively assessing the incorporation of the 13C label from a tracer like this compound into downstream metabolites. For instance, after introducing this compound, an increase in the M+1 isotopologue of UMP would directly indicate the activity of the pyrimidine salvage pathway. nih.govbiorxiv.org

| Isotopologue | Description | Expected Fractional Abundance (%) | Interpretation |

|---|---|---|---|

| M+0 | Unlabeled Uracil (all 12C) | Variable | Represents the unlabeled pool from de novo synthesis or pre-existing cellular pools. |

| M+1 | Uracil with one 13C atom | Increased | Directly indicates the flux from exogenous this compound through the salvage pathway via uridine (B1682114) phosphorylase. biorxiv.org |

| M+2 | Uracil with two 13C atoms | Low/Negligible | Would not be expected to be directly produced from this compound tracer. |

| M+3 | Uracil with three 13C atoms | Low/Negligible | Would not be expected to be directly produced from this compound tracer. |

| M+4 | Uracil with four 13C atoms | Low/Negligible | Would not be expected to be directly produced from this compound tracer. |

By integrating these computational and statistical methods, data from this compound tracing experiments can be transformed into quantitative flux maps, providing deep insights into the regulation and dynamics of pyrimidine metabolism in various biological contexts.

Uridine 2 13c in Stable Isotope Probing Sip for Functional Microbial Ecology

Linking Microbial Identity with Metabolic Function in Complex Communities

Stable Isotope Probing (SIP) is a robust method used in microbial ecology to identify specific functional groups of organisms that incorporate particular substrates without the need for cultivation. nih.gov When a 13C-labeled substrate like Uridine-2-13C is introduced into an environmental sample, it is assimilated into the microbial biomass of organisms that are metabolically active. nih.govisolife.nl The subsequent separation and molecular analysis of the labeled nucleic acids (DNA or RNA) reveal phylogenetic and functional information about these microorganisms. nih.gov This technique is crucial because the vast majority of microorganisms in many environments cannot be grown on artificial media, making their identification and functional roles difficult to ascertain through traditional methods. isolife.nlnih.gov

The core principle of SIP lies in the increased buoyant density of nucleic acids (DNA and RNA) that have incorporated the heavy isotope (13C) compared to those with the natural abundance isotope (12C). nih.goveeer.org This density difference allows for the separation of the "heavy" labeled nucleic acids from the "light" unlabeled ones through density-gradient centrifugation. isolife.nlnih.gov The isolated heavy fraction, containing the genetic material of the active microbes, can then be subjected to molecular analyses, such as sequencing of the 16S rRNA gene, to determine their taxonomic identity. nau.edu This directly links the metabolic capability to consume the provided substrate with the specific microbial taxa. isolife.nl

Table 1: Key Principles of Stable Isotope Probing (SIP)

| Principle | Description |

| Isotopic Labeling | A substrate enriched with a stable isotope (e.g., 13C in this compound) is introduced into an environmental sample. |

| Microbial Assimilation | Metabolically active microorganisms incorporate the labeled substrate into their cellular components, including nucleic acids. |

| Density Gradient Centrifugation | Nucleic acids are extracted and separated based on their buoyant density. 13C-labeled ("heavy") nucleic acids will have a higher density than 12C-unlabeled ("light") nucleic acids. |

| Molecular Analysis | The separated "heavy" nucleic acid fraction is analyzed (e.g., via sequencing) to identify the microorganisms that assimilated the labeled substrate. |

Applications in the Study of Uncultured Microorganisms

A significant challenge in microbial ecology is that the majority of microorganisms in the environment are considered "uncultured," meaning they cannot be grown in a laboratory setting using standard techniques. nih.govnih.gov This "uncultured majority" represents a vast and largely unexplored reservoir of biological diversity and functional potential. nih.gov SIP provides a critical window into the metabolic functions of these elusive organisms. nau.edu

By bypassing the need for cultivation, SIP allows researchers to directly investigate the in-situ metabolic activities of microorganisms within their natural habitats. nih.gov For instance, by supplying a 13C-labeled substrate relevant to a specific biogeochemical process, such as cellulose (B213188) degradation or methane (B114726) oxidation, scientists can identify the key uncultured players involved in these cycles. isolife.nlnau.edu The analysis of the 13C-labeled DNA or RNA provides direct evidence of which uncultured species are actively participating in the metabolism of that substrate. nih.govnau.edu This has led to the discovery of novel microbial lineages and their functional roles in various ecosystems, from soil to marine environments. nih.govnih.gov

Development and Implementation of High-Throughput SIP Methodologies

Traditional SIP methods can be labor-intensive and have limitations in throughput. nih.gov However, recent advancements have led to the development of high-throughput SIP (HT-SIP) methodologies, which have significantly enhanced the scale and resolution of these experiments. nih.govplos.org Combining SIP with high-throughput sequencing of PCR amplicons (HTS-SIP) allows researchers to map metabolic processes to thousands of microbial taxa at a fine taxonomic resolution. plos.org

To handle the complexity of HTS-SIP datasets, several data analysis strategies have been developed, including high-resolution stable isotope probing (HR-SIP) and quantitative stable isotope probing (qSIP). plos.org Furthermore, semi-automated HT-SIP pipelines have been designed to streamline the most laborious steps of the process, such as fraction collection and cleanup, thereby increasing reproducibility and enabling well-replicated, temporally resolved experiments. nih.gov These high-throughput approaches make it feasible to analyze a larger number of samples and to gain more comprehensive insights into the dynamics of microbial communities. nih.govspringernature.com

Table 2: Comparison of SIP Methodologies

| Methodology | Description | Key Advantage |

| Traditional SIP | Manual fractionation and analysis of a limited number of samples. | Foundational method for linking function and identity. |

| HTS-SIP | Combines SIP with high-throughput sequencing of nucleic acids. | Allows for the analysis of thousands of taxa simultaneously. plos.org |

| HR-SIP | A data analysis method for HTS-SIP designed to accurately identify taxa that have incorporated the isotopic label. | High accuracy in identifying active microorganisms. plos.org |

| qSIP | A quantitative approach to determine the amount of isotopic enrichment for each taxon. | Provides quantitative data on metabolic activity. researchgate.net |

| HT-SIP Pipeline | Semi-automated workflow for fractionation and processing of SIP samples. | Increased throughput and reproducibility. nih.gov |

Quantitative Analysis of 13C-Enriched Nucleic Acids (DNA-SIP and RNA-SIP)

While identifying active microbes is a primary goal of SIP, quantifying the extent of isotope incorporation provides a deeper understanding of microbial activity and growth. Quantitative analysis of 13C-enriched nucleic acids is a key aspect of modern SIP studies. nih.govnih.gov RNA-SIP, which targets the more dynamic RNA pool, is particularly useful for identifying metabolically active organisms, as RNA levels can reflect immediate cellular activity, even in the absence of cell division. frontiersin.org In contrast, DNA-SIP requires cell replication for the label to be incorporated, thus identifying growing populations. frontiersin.org

Several methods have been developed for the sensitive and efficient quantification of 13C enrichment in nucleic acids. One such method utilizes ultrahigh-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) to separate and detect all five nucleobases (adenine, guanine, cytosine, thymine, and uracil). nih.govnih.gov This technique is highly sensitive, capable of detecting isotopic enrichment in nanogram quantities of nucleic acids. nih.govnih.gov Such quantitative approaches allow for the characterization of isotopic enrichment kinetics and help optimize the recovery of labeled nucleic acids for downstream analyses like sequencing. nih.gov The ability to quantify 13C incorporation provides a more nuanced view of microbial metabolism, enabling researchers to assess the relative contribution of different microbial groups to a particular process. researchgate.net

Table 3: Information Derived from DNA-SIP vs. RNA-SIP

| Aspect | DNA-SIP | RNA-SIP |

| Biomarker | DNA | RNA (including rRNA and mRNA) |

| Indication | Identifies actively replicating (growing) microorganisms. frontiersin.org | Identifies metabolically active microorganisms, which may or may not be growing. frontiersin.org |

| Turnover Rate | Slower turnover, reflecting generational growth. | Faster turnover, reflecting more immediate metabolic responses. researchgate.net |

| Application | Studying microbial population growth in response to substrate addition. | Assessing the immediate functional response of a community to environmental changes. |

Future Directions and Emerging Research Avenues for Uridine 2 13c Studies

Development of Novel Isotopic Labeling Designs for Enhanced Specificity and Sensitivity

The precision of metabolic flux analysis hinges on the strategic placement of isotopic labels. Future efforts will focus on creating innovative labeling schemes with Uridine-2-13C to improve the specificity and sensitivity of measurements.

One promising approach involves the use of asymmetric labeling patterns, where specific carbon positions within the uridine (B1682114) molecule are selectively labeled. oup.com This, combined with isotopic filtering and editing in techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), allows for the clear distinction between signals from different parts of a molecule, which is particularly useful in complex systems like RNA. oup.com Chemo-enzymatic synthesis methods are being refined to produce these specific labeling patterns, such as placing a 13C label at the C2' position of the ribose and the C6 position of the base. oup.com

Furthermore, the development of chemical tagging methods is set to significantly boost detection sensitivity. For instance, labeling uridine modifications with N-cyclohexyl-N′-β-(4-methylmorpholinium) ethylcarbodiimide p-toluenesulfonate (CMCT) has been shown to increase detection sensitivities by up to 1408-fold in liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS/MS). rsc.org Such advancements will enable the detection and quantification of even low-abundance uridine modifications, expanding our understanding of their roles in biological processes. rsc.org

The table below summarizes some of the novel isotopic labeling strategies being explored.

| Labeling Strategy | Technique | Advantage | Reference |

| Asymmetric 13C-labeling | Isotopic filtered/edited NOESY | Distinguishes intra- and inter-nucleotide NOEs for resonance assignment. | oup.com |

| Site-specific 13C labeling | Chemo-enzymatic synthesis | Provides precise positional information for flux analysis. | oup.commdpi.com |

| Chemical Tagging (e.g., CMCT) | LC-ESI-MS/MS | Dramatically increases detection sensitivity for uridine modifications. | rsc.org |

| Dual labeling (e.g., 13C and 15N) | NMR/Mass Spectrometry | Provides complementary information for more robust flux estimation. | nih.govmedchemexpress.comnih.govbioscientifica.com |

Integration of this compound Tracing with Multi-Omics Data for Systems-Level Biological Understanding

To gain a holistic view of cellular function, researchers are increasingly integrating data from this compound tracing with other "omics" disciplines, such as proteomics, transcriptomics, and metabolomics. nih.gov This multi-omics approach allows for a more comprehensive understanding of how metabolic pathways are regulated and how they interact with other cellular processes. nih.govfrontiersin.orgresearchgate.net

For example, by combining 13C-metabolomics with proteomics, it is possible to link changes in metabolic flux to alterations in protein abundance. nih.gov This can reveal how cells adapt their metabolic machinery in response to different conditions. nih.gov Similarly, integrating transcriptomics data can help to identify the genetic basis for observed metabolic phenotypes. plos.orgplos.org

This integrated approach is particularly powerful for studying complex biological systems, such as the co-utilization of different carbon sources by bacteria or the metabolic reprogramming that occurs in cancer cells. nih.gov By bringing together multiple layers of biological information, researchers can build more accurate and predictive models of cellular behavior. frontiersin.org

Advancements in Computational Flux Modeling and Real-Time Data Interpretation

The analysis of data from this compound tracing experiments relies heavily on sophisticated computational models. nih.gov Future advancements in this area will focus on developing more powerful algorithms for metabolic flux analysis (MFA) and creating tools for the real-time interpretation of experimental data. nih.govresearchgate.net

Current computational frameworks like elementary metabolite units (EMU) and isotopomer network compartment analysis (INCA) provide robust platforms for analyzing isotopically non-stationary metabolic flux. nih.gov However, there is a continuous need to improve the accuracy and efficiency of these models, especially when dealing with large and complex metabolic networks. nih.govnih.gov

One area of active development is the creation of methods that can seamlessly integrate different types of data, such as gene expression data, into flux models. plos.orgplos.org The parsimonious 13C MFA (p13CMFA) approach, for instance, uses a two-step optimization process to first match experimental 13C data and then apply a flux minimization principle, which can be weighted by gene expression levels. plos.orgplos.org

The ability to interpret tracing data in real-time would represent a major leap forward, allowing for dynamic adjustments to experiments and providing immediate insights into metabolic responses. This will require the development of faster and more automated data analysis pipelines.

Expanding Applications of this compound in Diverse Biological Systems and Pathophysiological Contexts

The applications of this compound tracing are continually expanding to new areas of biological and medical research. Initially used primarily in studies of central carbon metabolism, this technique is now being applied to a wide range of biological systems and disease states.

In the context of disease, this compound tracing is proving to be a valuable tool for understanding the metabolic alterations that underlie various pathologies. For example, it is being used to study metabolic reprogramming in cancer, the role of uridine in metabolic diseases like diabetes, and its neuroprotective effects in models of Parkinson's and Huntington's disease. nih.govmdpi.commdpi.com Recent studies have also highlighted the role of uridine metabolism in the context of chemo-resistant B-cell acute lymphoblastic leukemia (B-ALL). nih.gov

Furthermore, the use of this compound is expanding to investigate the metabolism of diverse organisms and cell types, from microbes to intact human tissues. nih.govdiva-portal.org This includes studies on how cells respond to nutrient limitations and the role of uridine in supporting glycolysis under such conditions. nih.govnih.govbiorxiv.org The ability to trace the metabolic fate of uridine in these varied contexts is providing fundamental new knowledge about cellular physiology and its dysregulation in disease. nih.gov

Q & A

Basic: How should Uridine-2-13C be synthesized and characterized to ensure isotopic purity in metabolic studies?

Methodological Answer :

Synthesis of this compound requires precise isotopic labeling techniques, such as enzymatic incorporation of 13C-labeled precursors (e.g., glucose-13C) into nucleotide biosynthesis pathways. Characterization should include nuclear magnetic resonance (NMR) spectroscopy to confirm isotopic enrichment at the C2 position and liquid chromatography-mass spectrometry (LC-MS) to verify chemical purity (>98%). Experimental protocols must detail reaction conditions, purification steps, and validation metrics (e.g., isotopic purity via isotopic ratio analysis). For reproducibility, include raw spectral data and calibration curves in supplementary materials .

Basic: What analytical techniques are most robust for quantifying this compound in biological matrices?

Methodological Answer :

Use LC-MS/MS with stable isotope dilution (SID) to account for matrix effects. Optimize ionization parameters (e.g., ESI+ for nucleosides) and employ a 13C internal standard (e.g., Uridine-13C_15N2) to normalize recovery rates. Validate methods per FDA guidelines (accuracy, precision, LOD/LOQ) and report extraction efficiencies for tissues/plasma. Cross-validate with NMR to resolve ambiguities in peak assignments .

Advanced: How can factorial design optimize this compound tracer experiments in dynamic metabolic flux analysis (DFA)?

Methodological Answer :

Implement a 2^k factorial design to test interactions between variables (e.g., tracer concentration, sampling timepoints, cell culture conditions). For example, a 2^3 design (concentration: low/high; time: 6h/24h; media: glucose/galactose) identifies confounding factors in flux measurements. Use ANOVA to isolate significant effects and power analysis to determine sample size. Pre-testing with pilot studies minimizes resource waste .

Advanced: How should researchers address contradictory data in this compound tracer studies (e.g., inconsistent isotopic enrichment across replicates)?

Methodological Answer :

First, conduct root-cause analysis: Check technical variability (e.g., pipetting errors, instrument calibration) and biological variability (e.g., cell cycle synchronization). Use Bland-Altman plots to assess systematic bias. If contradictions persist, apply Bayesian hierarchical modeling to account for within- and between-sample variance. Document all anomalies and mitigation steps in supplementary materials to aid peer review .